molecular formula C11H17BrClN B12508566 1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride

1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride

Cat. No.: B12508566
M. Wt: 278.61 g/mol
InChI Key: IFCGWCVSEYLTAU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride is a chiral organic compound that serves as a critical synthetic intermediate in advanced pharmaceutical research and development. Its primary research value lies in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders. The compound's structure, featuring a bromophenyl group and a chiral amine, makes it a versatile precursor for creating novel therapeutic agents. Research applications are focused on its use in constructing chiral molecules for potential antidepressants and antipsychotics . The chiral nature of this building block is essential for studying stereoselective reactions and asymmetric synthesis, which are fundamental to developing drugs with higher efficacy and reduced side effects . This compound is intended for use in organic chemistry and medicinal chemistry research to explore new synthetic pathways and contribute to innovations in drug design .

Properties

Molecular Formula

C11H17BrClN

Molecular Weight

278.61 g/mol

IUPAC Name

1-(4-bromophenyl)-3-methylbutan-1-amine;hydrochloride

InChI

InChI=1S/C11H16BrN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H

InChI Key

IFCGWCVSEYLTAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)Br)N.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The alkylation method involves reacting 4-bromobenzyl chloride with 3-methylbutan-1-amine in the presence of a base (e.g., NaOH) under reflux in ethanol. The amine acts as a nucleophile, displacing the chloride to form the secondary amine, which is subsequently protonated with HCl to yield the hydrochloride salt.

Key parameters :

  • Solvent : Ethanol or dichloromethane.
  • Temperature : Reflux (78–100°C) for 4–8 hours.
  • Base : Sodium hydroxide or triethylamine.

Industrial-Scale Adaptation

For industrial production, the process is optimized using cost-effective reagents (e.g., industrial-grade NaOH) and continuous purification via recrystallization in ethanol/water mixtures. Yields typically exceed 80% with ≥95% purity.

Reductive Amination of 4-Bromoacetophenone

Ketone Intermediate Synthesis

A Ti-mediated aldol addition is employed to synthesize 1-(4-bromophenyl)-3-hydroxy-4,4-dimethoxy-3-methylbutan-1-one as a key intermediate. This step uses TiCl₄ and Bu₃N in dichloromethane at −78°C, followed by hydrolysis to yield the ketone.

Reductive Amination

The ketone intermediate undergoes reductive amination with 3-methylbutan-1-amine using Raney nickel or LiAlH₄ under hydrogen pressure (3–4 atm). The free base is then treated with HCl to form the hydrochloride salt.

Performance metrics :

  • Yield : 64–77%.
  • Purity : ≥98% after recrystallization.

Catalytic Coupling Approaches

Buchwald-Hartwig Amination

Pd-catalyzed coupling of 4-bromobromobenzene with 3-methylbutan-1-amine using Pd(OAc)₂ and PPh₃ in iPrOH/H₂O achieves C–N bond formation. This method avoids harsh conditions but requires expensive catalysts.

Optimized conditions :

  • Catalyst : Pd(OAc)₂ (0.5 mol%).
  • Ligand : PPh₃ (1.5 mol%).
  • Temperature : 100–105°C for 3 hours.

Ullmann-Type Coupling

Copper-catalyzed coupling in sulfolane with KOtBu at 160°C provides an alternative route, albeit with lower yields (58–65%).

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Alkylation 80–85% ≥95% Low High
Reductive Amination 64–77% ≥98% Moderate Moderate
Buchwald-Hartwig 70–75% ≥97% High Low
Ullmann-Type 58–65% ≥90% Low Moderate

Purification and Characterization

Recrystallization

The hydrochloride salt is purified using dichloromethane/n-heptane (1:4 v/v) to remove unreacted amines and byproducts.

Analytical Validation

  • HPLC : Purity ≥95%.
  • ¹H/¹³C NMR : Confirms stereochemistry and absence of isomers.
  • LC-MS : Validates molecular weight (278.62 g/mol).

Challenges and Innovations

Chirality Control

Enantioselective synthesis remains challenging. Asymmetric hydrogenation using Ru-BINAP catalysts achieves up to 90% enantiomeric excess but requires specialized equipment.

Green Chemistry Approaches

Recent advances include photocatalytic methods using Kessil blue LEDs (λ = 467 nm) to reduce reliance on metal catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzophenone.

    Reduction: Formation of 1-(4-phenyl)-3-methylbutan-1-amine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The bromophenyl group can interact with various enzymes and receptors, leading to modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine Hydrochloride

  • Molecular Formula : C₁₅H₂₃Cl₂N
  • Molecular Weight : 288.26 g/mol
  • Key Differences: The 4-chlorophenyl substituent replaces the bromine atom, reducing molecular weight and altering electronic properties. Used as a key intermediate in the synthesis of sibutramine hydrochloride, an appetite suppressant, highlighting its pharmacological relevance .
  • Purity : ≥98%, stored at 2–8°C to prevent degradation .

(R)-1-(4-Bromophenyl)-2,2-difluoroethan-1-amine Hydrochloride

  • Molecular Formula : C₈H₉BrClF₂N
  • Molecular Weight : 272.52 g/mol
  • Key Differences: Features two fluorine atoms on the ethanamine backbone, increasing electronegativity and metabolic stability. Applications: Investigated in asymmetric synthesis and as a fluorinated building block for CNS drugs .

1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₉H₁₁BrClN
  • Molecular Weight : 248.55 g/mol
  • Key Differences :
    • Replaces the 3-methylbutyl chain with a cyclopropane ring , significantly reducing molecular weight and altering conformational flexibility.
    • The rigid cyclopropane structure may enhance binding specificity in enzyme inhibition studies.
    • CAS: 952289-92-8 , with applications in agrochemical and medicinal chemistry .

(S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine Hydrochloride

  • Molecular Formula : C₁₃H₂₂ClN
  • Molecular Weight : 227.77 g/mol
  • Key Differences :
    • Substitutes the 4-bromophenyl group with a 3,5-dimethylphenyl moiety, eliminating halogen interactions but introducing steric bulk.
    • Exhibits higher symmetry, which may influence crystallization behavior and solubility.
    • Used in chiral resolution studies and as a precursor for antipsychotic agents .

Physicochemical and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Applications
1-(4-Bromophenyl)-3-methylbutan-1-amine HCl C₁₁H₁₇BrClN 278.62 Bromophenyl, branched amine ≥95% CNS drug intermediates
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine HCl C₁₅H₂₃Cl₂N 288.26 Chlorophenyl, cyclobutyl ≥98% Sibutramine synthesis
(R)-1-(4-Bromophenyl)-2,2-difluoroethan-1-amine HCl C₈H₉BrClF₂N 272.52 Bromophenyl, difluoroethane >99% ee Fluorinated drug scaffolds
1-(4-Bromophenyl)cyclopropan-1-amine HCl C₉H₁₁BrClN 248.55 Bromophenyl, cyclopropane >95% Agrochemical intermediates
(S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine HCl C₁₃H₂₂ClN 227.77 Dimethylphenyl, branched amine >95% Chiral resolution, antipsychotics

Biological Activity

1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride, a chiral amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure featuring a bromophenyl group attached to a branched alkyl chain, may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes.

  • Molecular Formula : C11_{11}H16_{16}BrN·HCl
  • Molecular Weight : Approximately 242.16 g/mol

Synthesis Overview

The synthesis of 1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride typically involves multiple steps, including:

  • Preparation of the Bromophenyl Intermediate : Starting from commercially available bromobenzene.
  • Alkylation : Reacting the intermediate with an appropriate alkyl halide.
  • Resolution : Isolating the desired enantiomer from a racemic mixture.
  • Formation of Hydrochloride Salt : Reacting the free base with hydrochloric acid to yield the hydrochloride salt.

Biological Activity

Research indicates that 1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride may exhibit significant biological activity, particularly in pharmacological contexts. The compound's chirality is believed to influence its interactions with biological targets, potentially leading to therapeutic effects.

The mechanism of action involves interactions with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the amine group can participate in hydrogen bonding and other interactions. These interactions can lead to alterations in target conformation and activity, affecting downstream biochemical pathways such as signaling and metabolism.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

  • Pharmacological Applications : Investigated for potential therapeutic applications targeting specific receptors or enzymes within biological systems .
  • Cellular Signaling Pathways : Similar compounds have shown the ability to influence cellular signaling pathways, indicating potential for therapeutic effects .
  • Chiral Amine Studies : As a chiral amine, it serves as a valuable subject for studying the effects of chirality on biological systems .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesPotential Biological Activity
1-(4-Chlorophenyl)-3-methylbutan-1-amineContains chlorine instead of bromineVaries due to halogen substitution
1-(4-Fluorophenyl)-3-methylbutan-2-amineFeatures fluorine; distinct pharmacological propertiesDifferent reactivity and activity
3-Methylbutan-2-yl(methyl)amineSimpler structure lacking aromatic ringPrimarily used in studies involving aliphatic amines

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